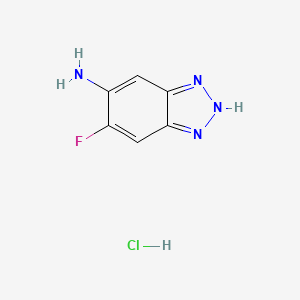

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride

Description

6-Fluoro-2H-benzotriazol-5-amine hydrochloride is a heterocyclic compound featuring a benzotriazole core substituted with a fluorine atom at position 6 and an amine group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

6-fluoro-2H-benzotriazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN4.ClH/c7-3-1-5-6(2-4(3)8)10-11-9-5;/h1-2H,8H2,(H,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZOILOQWJVYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NNN=C21)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride typically involves the introduction of a fluorine atom and an amine group onto the benzotriazole scaffold. The synthetic route may include the following steps:

Nitration: Introduction of a nitro group onto the benzotriazole ring.

Reduction: Reduction of the nitro group to an amine group.

Fluorination: Introduction of a fluorine atom at the desired position.

Hydrochloride Formation: Conversion of the amine to its hydrochloride salt form.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties

Benzotriazoles, including 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride, have been investigated for their potential as antiviral agents. Research has shown that modifications of benzotriazole derivatives can lead to compounds with significant activity against various viruses, including HIV. For instance, the introduction of a triazole ring in place of an amide bond has resulted in improved bioactivity profiles in certain compounds targeting viral proteins .

Table 1: Bioactivity of Benzotriazole Derivatives

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 17 | HIV Vif | 41 μM | |

| Compound 18 | HIV Vif | 9.6 μM | |

| Compound 19 | Various cancers | Not specified |

1.2 Drug Design and Development

The structural features of benzotriazoles make them suitable candidates for drug design. They can act as bioisosteres, replacing traditional functional groups in drug molecules to enhance pharmacological properties. The ability to modulate their chemical structure allows for the synthesis of a wide array of derivatives with tailored biological activities .

Photophysical Properties

2.1 Ultraviolet Light Absorption

Benzotriazole compounds are widely used as UV absorbers due to their ability to absorb UV radiation effectively. The incorporation of fluorine into the benzotriazole structure enhances its photostability and absorption characteristics, making it valuable in formulations for sunscreens and coatings .

Table 2: UV Absorption Characteristics

| Compound | Max Absorption (nm) | Application |

|---|---|---|

| This compound | 320 nm | Sunscreens |

| Trifluoromethylbenzotriazole | 350 nm | Coatings |

Environmental Applications

3.1 Photodegradation Studies

Research has indicated that benzotriazoles can undergo photodegradation when exposed to UV light, which is crucial for assessing their environmental impact. The degradation products can vary significantly based on the substituents on the benzotriazole ring, influencing their toxicity and persistence in the environment .

Case Study: Photodegradation of Benzotriazoles

A study examined the photodegradation pathways of various benzotriazole derivatives under UV light exposure. It was found that this compound exhibited a degradation half-life of approximately 5 hours under simulated sunlight conditions, suggesting moderate environmental persistence but potential for rapid breakdown under certain conditions .

Synthesis and Characterization

4.1 Synthetic Routes

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions followed by cyclization processes. These methods allow for the efficient production of this compound while enabling further modifications to enhance its properties for specific applications .

Table 3: Synthetic Methods Overview

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Nucleophilic Aromatic Substitution | Reaction with fluoro-substituted precursors | 78% |

| Cyclization Reaction | One-pot diazotization and cyclization | 73% |

Mechanism of Action

The mechanism of action of 6-Fluoro-2H-benzotriazol-5-amine;hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Benzotriazole Derivatives

- 6-Chloro-5-fluoro-1,3-benzothiazol-2-amine ():

- Structure: Benzothiazole core with Cl (position 6) and F (position 5).

- Key Data: Melting point 234–236°C; molecular weight 202 g/mol.

- Comparison: The benzothiazole ring differs from benzotriazole by replacing one nitrogen with sulfur. The chloro-fluoro substitution pattern may confer higher thermal stability compared to the target compound .

Benzimidazole Derivatives

- 5-Chloro-2-methyl-1H-benzimidazol-6-amine (): Structure: Benzimidazole core with Cl (position 5) and methyl (position 2). Key Data: Melting point 108°C; molecular weight 181 g/mol.

- [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride (): Structure: Benzimidazole core with F (position 5) and an aminomethyl group. Key Data: Empirical formula C₈H₁₀Cl₂FN₃. Comparison: The dihydrochloride salt form may improve aqueous solubility compared to the mono-hydrochloride form of the target compound .

Indazole Derivatives

- 6-(Trifluoromethyl)-1H-indazol-5-amine (): Structure: Indazole core with CF₃ (position 6). Key Data: Molecular weight 201.15 g/mol; CAS 1000373-75-0.

Physicochemical Properties

Biological Activity

Overview

6-Fluoro-2H-benzotriazol-5-amine;hydrochloride is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive analysis of its biological activity, mechanisms of action, and potential applications based on various research findings.

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of a nitro group onto the benzotriazole ring.

- Reduction : Reduction of the nitro group to form an amine.

- Fluorination : Introduction of a fluorine atom at a specific position.

- Hydrochloride Formation : Conversion of the amine to its hydrochloride salt form.

This compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking interactions, which modulate the activity of these target molecules .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific pathways involved in tumor growth.

Other Biological Effects

In addition to antimicrobial and anticancer activities, this compound has been explored for other therapeutic applications, including:

- Antiviral Activity : Preliminary studies indicate potential effectiveness against certain viral pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses in various cellular models .

Comparative Analysis with Similar Compounds

A comparative analysis with other benzotriazole derivatives reveals that this compound possesses unique properties that enhance its biological activity:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 4,5,6,7-Tetrabromo-1H-benzotriazole | CK2 Inhibitor | High selectivity |

| 4,5-Dimethylbenzimidazole | Antimicrobial | Broad-spectrum activity |

| 6-Fluoro Derivative | Antimicrobial & Anticancer | Enhanced potency due to fluorination |

Case Studies

Several case studies have highlighted the efficacy of this compound in laboratory settings:

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound significantly inhibited the growth of MRSA strains with MIC values ranging from 12.5 to 25 μg/mL .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to a reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.

- Inflammatory Response Modulation : Experiments showed that this compound could reduce pro-inflammatory cytokine levels in cellular models, indicating possible therapeutic applications in inflammatory diseases.

Q & A

Q. Table 1: Reaction Condition Comparison

| Parameter | Example from | Example from |

|---|---|---|

| Solvent | Ethanol | Ethyl acetate |

| Temperature | Reflux (80°C) | Room temperature (substitution) |

| Workup | Ice quenching + extraction | Direct filtration |

Basic: What spectroscopic and analytical methods are most effective for characterizing 6-Fluoro-2H-benzotriazol-5-amine hydrochloride?

Methodological Answer:

A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H/¹³C NMR resolves aromatic protons and amine groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .

- HPLC-PDA : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Table 2: Analytical Method Suitability

| Method | Purpose | Example Compounds from Evidence |

|---|---|---|

| ¹⁹F NMR | Fluorine position analysis | Fluorinated benzoic acids |

| HRMS | Molecular formula confirmation | Indole derivatives |

Advanced: How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?

Methodological Answer:

Contradictions often arise from uncontrolled experimental variables. A systematic approach includes:

- pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 1–13 (e.g., 37°C for 24–72 hours) with HPLC monitoring .

- Statistical Analysis : Use ANOVA or regression models to identify pH thresholds for degradation .

- Mechanistic Probes : Employ LC-MS to identify degradation products (e.g., defluorination or ring-opening) and propose pathways .

Advanced: What are the mechanistic pathways for oxidative degradation of 6-Fluoro-2H-benzotriazol-5-amine hydrochloride?

Methodological Answer:

Mechanistic studies require:

- Reagent Selection : Use m-chloroperbenzoic acid (mCPBA) or H₂O₂ to simulate oxidative stress .

- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) or isotopically labeled reagents (¹⁸O-H₂O) to track reaction pathways.

- Computational Modeling : Density Functional Theory (DFT) can predict reactive sites (e.g., fluorine substitution effects on electron density) .

Q. Key Pathways Observed in Analogous Systems

Sulfoxide Formation : Oxidation of sulfur-containing analogs .

Defluorination : Loss of fluorine under strong acidic/oxidative conditions .

Advanced: How to design a study evaluating biological target interactions of this compound?

Methodological Answer:

Link pharmacological hypotheses to experimental frameworks:

- Target Selection : Prioritize enzymes or receptors with known affinity for fluorinated heterocycles (e.g., kinase inhibitors) .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding modes to active sites .

- In Vitro Assays :

Basic: What safety protocols are critical when handling 6-Fluoro-2H-benzotriazol-5-amine hydrochloride?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.

- Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors .

- Waste Disposal : Neutralize acidic byproducts before disposal (e.g., with NaHCO₃) .

Advanced: How to address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–10) using nephelometry .

- Temperature Control : Compare room temperature vs. 37°C solubility to assess thermodynamic vs. kinetic factors.

- Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.